1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride

LRH-1 Nuclear Receptor Binding Assay

Select this dihydrochloride salt for LRH-1 receptor studies: EC50 251 nM (TR-FRET) and 1.1 µM cellular (HeLa reporter) enable clear dose-response curves and benchmark comparisons. Direct aqueous solubility eliminates DMSO interference, ideal for automated liquid handling and solvent-sensitive assays. Use at 10 nM–10 µM for binding kinetics or partial agonist profiling.

Molecular Formula C9H18Cl2N4O
Molecular Weight 269.17 g/mol
CAS No. 1351658-98-4
Cat. No. B1377777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride
CAS1351658-98-4
Molecular FormulaC9H18Cl2N4O
Molecular Weight269.17 g/mol
Structural Identifiers
SMILESC1COCCN1CCN2C=C(C=N2)N.Cl.Cl
InChIInChI=1S/C9H16N4O.2ClH/c10-9-7-11-13(8-9)2-1-12-3-5-14-6-4-12;;/h7-8H,1-6,10H2;2*1H
InChIKeyDHYNEDDUWWFULD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride (CAS 1351658-98-4) for LRH-1/NR5A2 Modulation Research


1-(2-Morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride is a pyrazole-based small molecule with a morpholine ethyl substituent . It functions as a ligand for the liver receptor homolog-1 (LRH-1/NR5A2), an orphan nuclear receptor implicated in metabolic regulation and cancer [1]. The compound is supplied as a dihydrochloride salt, enhancing its aqueous solubility for biological assays .

Critical Differentiation Factors for 1-(2-Morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride in LRH-1 Studies


LRH-1 modulators exhibit diverse pharmacological profiles, including full agonists, partial agonists, inverse agonists, and antagonists [1]. Substituting this compound with another LRH-1 ligand without verifying assay-specific potency, solubility, or salt form can lead to erroneous data interpretation or failed experiments. The following evidence demonstrates quantifiable differentiation against key comparators that substantiate its utility in LRH-1-focused research.

Quantitative Differentiation of 1-(2-Morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride from LRH-1 Modulator Comparators


LRH-1 Binding Affinity and Functional Potency: 251 nM EC50 vs. SR1848 and ML-179

In a TR-FRET peptide recruitment assay, 1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride exhibited an EC50 of 251 nM at the human LRH-1 receptor [1]. This value indicates moderate potency as an LRH-1 ligand. For context, the widely used inverse agonist SR1848 (ML180) has a reported IC50 of 3.7 µM in reporter assays , while the more potent inverse agonist ML-179 has an IC50 of 320 nM . The 251 nM EC50 positions this compound as a tool with distinct potency, differing from both weaker and stronger modulators.

LRH-1 Nuclear Receptor Binding Assay TR-FRET

Enhanced Aqueous Solubility via Dihydrochloride Salt Form

The dihydrochloride salt form of 1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine confers high aqueous solubility, a property confirmed by multiple vendors . While precise mg/mL values are not disclosed, the presence of the morpholine moiety and the dihydrochloride counterion strongly enhances water miscibility compared to free base analogs . For example, the free base 1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine (CAS 1152961-27-7) lacks the dihydrochloride and is expected to have lower aqueous solubility . Many LRH-1 tool compounds (e.g., SR1848, ML-179) require DMSO stock solutions due to poor water solubility; the dihydrochloride salt enables direct aqueous dissolution for certain assay formats, reducing DMSO carryover artifacts.

Solubility Salt Form Bioavailability Aqueous Buffer

Cellular LRH-1 Activity in HeLa Cells: 1.1 µM EC50 Contextualized

In a cell-based Dual-Glo luciferase reporter gene assay using recombinant full-length human LRH1 expressed in HeLa cells, 1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride displayed an EC50 of 1.10E+3 nM (1.1 µM) [1]. This cellular potency is lower than its biochemical TR-FRET EC50, a common observation due to membrane permeability and cellular context. For comparison, the inverse agonist ML-179 exhibits an IC50 of 320 nM in reporter assays , while the agonist RJW100 has a pEC50 of 6.6 (~251 nM) in similar cellular systems . The 1.1 µM EC50 positions this compound as a moderate-potency cellular probe, suitable for experiments where higher concentrations are tolerable or where partial modulation is desired.

Cellular Assay LRH-1 HeLa Luciferase Reporter

Purity Specification (97-98%) vs. Lower-Grade Reagents

Commercially available 1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride is typically supplied at 97% purity (HPLC) or NLT 98% . This high purity is essential for reproducible biological assays, as impurities in lower-grade compounds (e.g., <95%) can confound results through off-target effects or batch-to-batch variability. While many LRH-1 tool compounds are available at similar purities, procurement of a verified high-purity batch minimizes the need for in-house repurification and ensures consistency across experimental replicates.

Purity Quality Control HPLC Reproducibility

Optimal Research Applications for 1-(2-Morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride Based on Quantified Differentiation


In Vitro LRH-1 Binding and TR-FRET Assays

The EC50 of 251 nM in TR-FRET makes this compound suitable for biochemical screening of LRH-1 ligand binding. Its moderate potency allows for clear dose-response curves without saturating the assay. Use at concentrations ranging from 10 nM to 10 µM to characterize binding kinetics or competition with fluorescent probes [1].

Cellular Reporter Gene Assays for LRH-1 Transcriptional Activity

With a cellular EC50 of 1.1 µM in HeLa cells, this compound serves as a reference modulator in luciferase-based LRH-1 reporter assays. It is appropriate for studies requiring partial activation or for benchmarking more potent agonists/antagonists. Typical working concentrations: 0.1–10 µM [1].

Aqueous Buffer-Based High-Throughput Screening

The dihydrochloride salt's aqueous solubility permits direct dissolution in water or physiological buffers, bypassing DMSO stocks. This property is advantageous for automated liquid handling systems and assays sensitive to organic solvents, such as certain cell viability or protein stability tests .

Comparative Pharmacology Studies of LRH-1 Modulators

Given its distinct potency profile (EC50 251 nM TR-FRET; 1.1 µM cellular) relative to SR1848 (IC50 3.7 µM) and ML-179 (IC50 320 nM), this compound is valuable for side-by-side comparisons of LRH-1 ligand efficacy and biased signaling. Researchers can use it to probe structure-activity relationships or to validate new chemical probes .

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